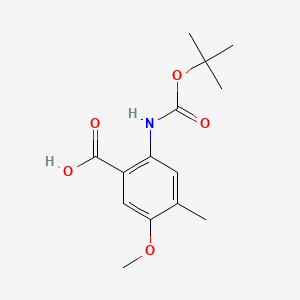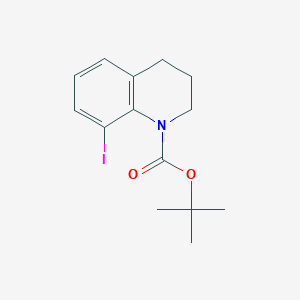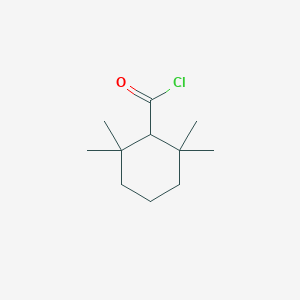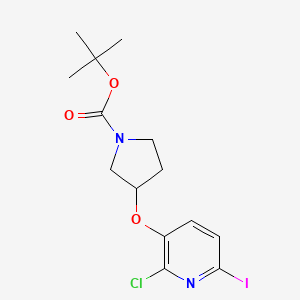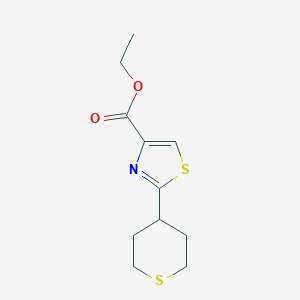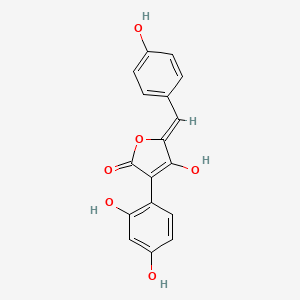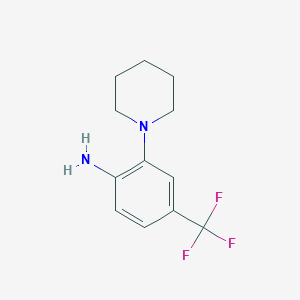![molecular formula C16H20BrFO2Si B13933794 1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene is a complex organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
The synthesis of 1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom to the naphthalene ring.
Fluorination: Addition of the fluorine atom to the desired position on the naphthalene ring.
Etherification: Formation of the [[2-(trimethylsilyl)ethoxy]methoxy] group through etherification reactions.
Chemical Reactions Analysis
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and other organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene can be compared with other naphthalene derivatives, such as:
1-Bromo-8-fluoro-3-methoxynaphthalene: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
1-Bromo-8-fluoro-3-ethoxynaphthalene: Similar structure but with different ether groups, leading to variations in chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct advantages in certain chemical reactions and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for a wide range of reactions and applications, making it a valuable tool for chemists, biologists, and industrial researchers alike.
Properties
Molecular Formula |
C16H20BrFO2Si |
|---|---|
Molecular Weight |
371.32 g/mol |
IUPAC Name |
2-[(4-bromo-5-fluoronaphthalen-2-yl)oxymethoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C16H20BrFO2Si/c1-21(2,3)8-7-19-11-20-13-9-12-5-4-6-15(18)16(12)14(17)10-13/h4-6,9-10H,7-8,11H2,1-3H3 |
InChI Key |
YOZSYGGCRZNBEG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCOC1=CC(=C2C(=C1)C=CC=C2F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,1-dimethyl-1h-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B13933718.png)
![4-[2-(1-Chloro-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-8-yl)ethyl]benzonitrile](/img/structure/B13933728.png)
![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)
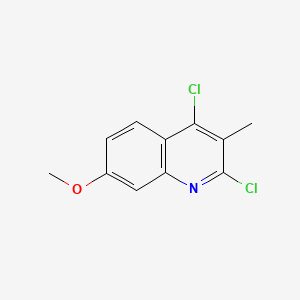
![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
